PRMT4-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

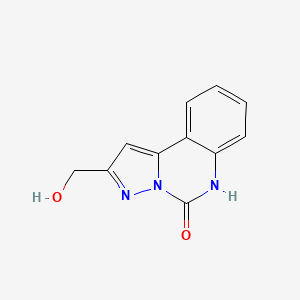

PRMT4-IN-1 is a potent and selective inhibitor of PRMT4 (also known as CARM1).

Scientific Research Applications

TP-064: A Potent and Selective Small Molecule Inhibitor of PRMT4 for Multiple Myeloma

- Key Point : TP-064, a selective inhibitor of PRMT4, demonstrates potential in cancer therapy, particularly for multiple myeloma. It inhibits the proliferation of multiple myeloma cell lines and can arrest cells in the G1 phase of the cell cycle.

- Source : (Nakayama et al., 2018)

Dual Inhibitor of PRMT4 and PRMT6

- Key Point : Discovery of MS049, a cell-active inhibitor of PRMT4 and PRMT6, highlights its potential for dissecting the roles of these proteins in various diseases, including cancer.

- Source : (Shen et al., 2016)

Inhibition of PRMT4 in Acute Myeloid Leukemia

- Key Point : Development of a novel PRMT4 inhibitor, which demonstrates antitumor efficacy in acute myeloid leukemia models, supports PRMT4 as a promising therapeutic target.

- Source : (Guo et al., 2019)

PRMT4 and Myeloid Differentiation

- Key Point : Overexpression of PRMT4 can block myeloid differentiation in stem/progenitor cells, making it a potential therapeutic target for acute myelogenous leukemia.

- Source : (Vu et al., 2013)

Role in Cardiac Remodeling Following Myocardial Infarction

- Key Point : PRMT4's overexpression can exacerbate cardiac remodeling after myocardial infarction by promoting cardiomyocyte apoptosis, suggesting a potential role in heart disease management.

- Source : (Wang et al., 2019)

PRMT4 and Insulin Secretion

- Key Point : PRMT4 influences insulin secretion in pancreatic β cells under high-glucose conditions, indicating its potential relevance in diabetes research.

- Source : (Kim et al., 2015)

PRMT4 in Hepatocellular Carcinoma

- Key Point : PRMT4 may drive the progression of hepatocellular carcinoma by activating the AKT/mTOR signaling pathway, suggesting its significance as a biomarker and therapeutic target.

- Source : (Du et al., 2021)

Involvement in Muscle Regeneration

- Key Point : PRMT4 plays a crucial role in the regeneration of skeletal muscles, making it a potential target for treating muscular disorders and aging-related muscle degeneration.

- Source : (Blanc & Richard, 2017)

properties

CAS RN |

912970-79-7 |

|---|---|

Product Name |

PRMT4-IN-1 |

Molecular Formula |

C23H28FN3O |

Molecular Weight |

381.5 |

IUPAC Name |

2-(4-(3-Fluoro-2-(2-methoxyphenyl)-1H-indol-5-yl)piperidin-1-yl)-N-methylethan-1-amine |

InChI |

InChI=1S/C23H28FN3O/c1-25-11-14-27-12-9-16(10-13-27)17-7-8-20-19(15-17)22(24)23(26-20)18-5-3-4-6-21(18)28-2/h3-8,15-16,25-26H,9-14H2,1-2H3 |

InChI Key |

SPSRJAZORUFUOI-UHFFFAOYSA-N |

SMILES |

CNCCN1CCC(C2=CC3=C(NC(C4=CC=CC=C4OC)=C3F)C=C2)CC1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

CMPD1; CMPD 1; CMPD-1; PRMT4IN1; PRMT4 IN 1; PRMT4-IN-1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

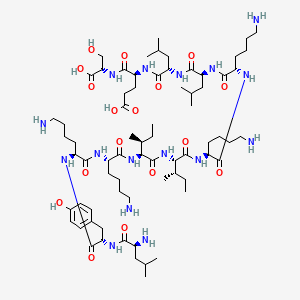

![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)